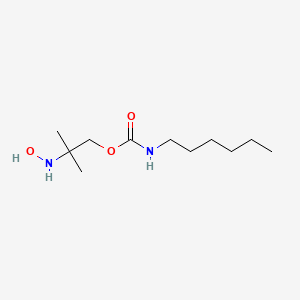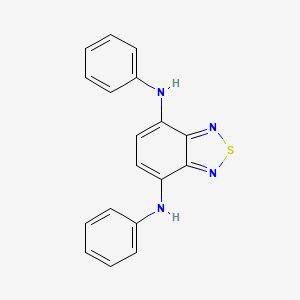
4,7-Bis(phenylamino)-2,1,3-benzothiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Bis(phenylamino)-2,1,3-benzothiadiazole is an organic compound that belongs to the class of benzothiadiazoles It is characterized by the presence of two phenylamino groups attached to the benzothiadiazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(phenylamino)-2,1,3-benzothiadiazole typically involves the reaction of 4,7-dichloro-2,1,3-benzothiadiazole with aniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Bis(phenylamino)-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenylamino groups or the benzothiadiazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinonoid derivatives, while substitution reactions can introduce various functional groups onto the phenylamino or benzothiadiazole moieties.
Aplicaciones Científicas De Investigación
4,7-Bis(phenylamino)-2,1,3-benzothiadiazole has a wide range of scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transport properties.
Photonic Devices: The compound’s unique optical properties make it suitable for use in photonic devices such as lasers and optical sensors.
Biological Research:
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Mecanismo De Acción
The mechanism of action of 4,7-Bis(phenylamino)-2,1,3-benzothiadiazole is primarily related to its electronic structure. The compound can interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
4,7-Bis(phenylamino)-2,1,3-benzothiadiazole: Known for its strong electron-transport properties and luminescence.
4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine: Exhibits intense emission solvatochromism and is used in OLEDs and bio-imaging.
4,4′-Bibenzo[c]thiophene: Prepared by treatment with lithium hexamethyldisilazide, known for its optical and electrochemical properties.
Uniqueness
This compound stands out due to its unique combination of electronic and optical properties, making it highly suitable for applications in organic electronics and photonics. Its ability to undergo various chemical reactions also adds to its versatility in research and industrial applications.
Propiedades
Número CAS |
507236-61-5 |
|---|---|
Fórmula molecular |
C18H14N4S |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
4-N,7-N-diphenyl-2,1,3-benzothiadiazole-4,7-diamine |
InChI |
InChI=1S/C18H14N4S/c1-3-7-13(8-4-1)19-15-11-12-16(18-17(15)21-23-22-18)20-14-9-5-2-6-10-14/h1-12,19-20H |
Clave InChI |
BEFZOPGOCSYNJD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC=C(C3=NSN=C23)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


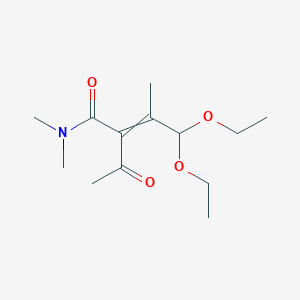

![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B14228596.png)
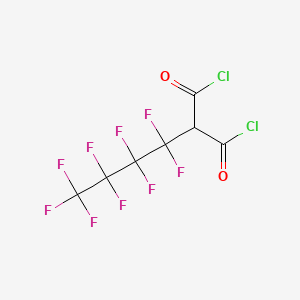
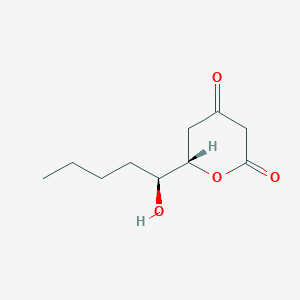

![Acetamide, N-[(4-formylphenyl)sulfonyl]-](/img/structure/B14228615.png)
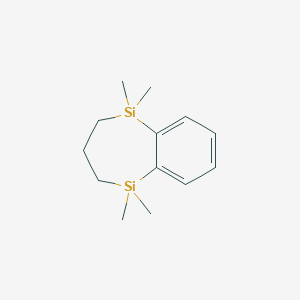
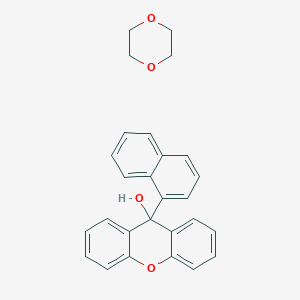
![N,N'-(Ethane-1,2-diyl)bis[3,5-bis(3-aminopropoxy)benzamide]](/img/structure/B14228637.png)
![2,1,3-Benzoxadiazol-4-amine, N-[3-(4-morpholinyl)propyl]-7-nitro-](/img/structure/B14228638.png)
![4-[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-octyl-1H-pyrazol-5-amine](/img/structure/B14228654.png)
![2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine](/img/structure/B14228671.png)
